molecular formula C9H9FO3 B1584155 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid CAS No. 53786-98-4

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B1584155
CAS RN: 53786-98-4
M. Wt: 184.16 g/mol
InChI Key: SNAMKQOUUOAKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid, also known as F4HPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

The mechanism of action of 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid is not fully understood, but it is believed to act through multiple pathways. 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cellular damage. 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and can contribute to the development of cancer.

Biochemical And Physiological Effects

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid can protect against oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have shown that 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid can improve cognitive function, reduce neuroinflammation, and protect against neuronal damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high degree of purity. 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid is also stable under a range of conditions and can be stored for extended periods. However, 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has some limitations for use in lab experiments. It is relatively expensive compared to other compounds and may not be readily available in some labs. 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid also has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid. One area of research is the development of new compounds based on the 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid scaffold with improved pharmacological properties. Another area of research is the exploration of the potential applications of 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid in other areas, such as metabolic disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid and its effects on different biological systems.

Scientific Research Applications

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. In cancer research, 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has also been used as a starting material for the synthesis of novel compounds with potential anticancer activity. In drug discovery, 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has been used as a scaffold for the design and synthesis of new drugs with improved pharmacological properties.

properties

IUPAC Name

2-fluoro-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAMKQOUUOAKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332243
Record name 2-fluoro-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid

CAS RN

53786-98-4
Record name 2-fluoro-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
2-Fluoro-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 3
2-Fluoro-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 4
2-Fluoro-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 5
2-Fluoro-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 6
2-Fluoro-3-(4-hydroxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.